molecular formula C17H17ClO2 B14596231 [5-(Butan-2-yl)-2-hydroxyphenyl](4-chlorophenyl)methanone CAS No. 59746-96-2

[5-(Butan-2-yl)-2-hydroxyphenyl](4-chlorophenyl)methanone

Cat. No.: B14596231
CAS No.: 59746-96-2
M. Wt: 288.8 g/mol
InChI Key: WLPZGYHMQDRFCC-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of aromatic ketones. It features a phenolic hydroxyl group and a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-(Butan-2-yl)-2-hydroxyphenylmethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The chlorophenyl group may interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butan-2-yl)-2-hydroxyphenylmethanone
  • 5-(Butan-2-yl)-2-hydroxyphenylmethanone
  • 5-(Butan-2-yl)-2-hydroxyphenylmethanone

Uniqueness

Compared to its analogs, 5-(Butan-2-yl)-2-hydroxyphenylmethanone is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

59746-96-2

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(5-butan-2-yl-2-hydroxyphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H17ClO2/c1-3-11(2)13-6-9-16(19)15(10-13)17(20)12-4-7-14(18)8-5-12/h4-11,19H,3H2,1-2H3

InChI Key

WLPZGYHMQDRFCC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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